molecular formula C16H25NO2 B263120 N,N-dibutyl-2-phenoxyacetamide

N,N-dibutyl-2-phenoxyacetamide

Cat. No.: B263120
M. Wt: 263.37 g/mol
InChI Key: IWINMGFHTUPUQV-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and two butyl groups substituted on the nitrogen atom.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N,N-dibutyl-2-phenoxyacetamide

InChI

InChI=1S/C16H25NO2/c1-3-5-12-17(13-6-4-2)16(18)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

IWINMGFHTUPUQV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Pharmacological Implications

The table below compares N,N-dibutyl-2-phenoxyacetamide with structurally related compounds from the evidence, focusing on substituent effects and reported activities:

Compound Name N-Substituent Phenoxy Group Features Key Pharmacological Activities References
This compound Dibutyl Unsubstituted Not explicitly reported -
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bulky bicyclic system Substituted (variable) Anti-inflammatory, analgesic
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide 2-Bromocyclohexyl Substituted (variable) Analgesic, antipyretic
Nimesulide (N-(2-phenoxyphenyl)acetamide) 2-Phenoxyphenyl N/A (direct aryl substitution) NSAID (COX-2 inhibition)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 2-(Diethylamino)ethyl Phenyl (not phenoxy) Not reported
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Chiral amino-hydroxy backbone 2,6-Dimethylphenoxy Not reported (complex target interaction inferred)
Key Observations:
  • N-Substituent Impact: The dibutyl groups in the target compound contrast with polar or bulky substituents in analogs.
  • Phenoxy Group Modifications: Unlike substituted phenoxy groups in and , the unsubstituted phenoxy group in this compound may reduce steric hindrance, favoring interactions with flat binding pockets.
  • Pharmacological Trends: Compounds with substituted phenoxy groups and polar N-substituents (e.g., ) show pronounced anti-inflammatory and analgesic activities, suggesting that the dibutyl variant’s lipophilicity might shift its pharmacokinetic profile (e.g., longer half-life) despite unconfirmed efficacy.

Physicochemical Properties and Bioavailability

  • Lipophilicity: The dibutyl groups likely increase logP compared to analogs with smaller alkyl or polar substituents (e.g., diethylaminoethyl in ), enhancing blood-brain barrier penetration but risking higher metabolic clearance.
  • Solubility: The absence of ionizable groups (e.g., amino in or hydroxyl in ) may limit aqueous solubility, necessitating formulation adjustments for therapeutic use.
  • Metabolic Stability: Bromine or chlorine substituents in analogs like and could slow metabolism, whereas the unsubstituted phenoxy group in the target compound might render it susceptible to oxidative degradation.

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